



Application Note: LC-MS/MS Analysis of Vilanterol Trifenatate in Biological Samples

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Compound of Interest		
Compound Name:	Vilanterol Trifenatate	
Cat. No.:	B560188	Get Quote

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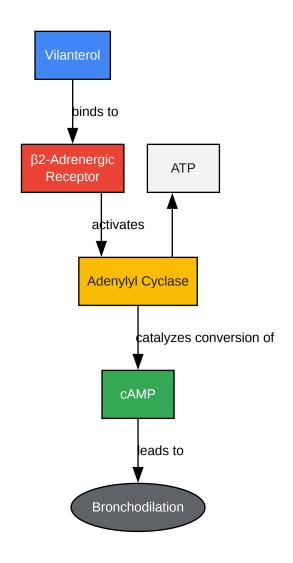
Introduction

Vilanterol trifenatate is a long-acting β2-adrenergic agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Accurate and sensitive quantification of vilanterol in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for the analysis of vilanterol in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action

Vilanterol acts as a selective agonist for β 2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels cause relaxation of the bronchial smooth muscle, resulting in bronchodilation.





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Caption: Simplified signaling pathway of Vilanterol. (Within 100 characters)

Experimental Protocols

This section details the procedures for sample preparation and LC-MS/MS analysis of vilanterol in human plasma and urine.

Sample Preparation: Human Plasma

A protein precipitation method is employed for the extraction of vilanterol from human plasma.

Materials:

• Human plasma samples



- · Vilanterol certified reference standard
- Internal Standard (IS) working solution (e.g., a stable isotope-labeled vilanterol)
- Acetonitrile (HPLC grade)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge
- HPLC vials

Protocol:

- Allow plasma samples to thaw at room temperature.
- Spike 100 μ L of plasma with 10 μ L of the internal standard working solution in a microcentrifuge tube.
- Add 300 μL of ice-cold acetonitrile to precipitate the proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean HPLC vial.
- Inject an aliquot of the supernatant into the LC-MS/MS system.

Sample Preparation: Human Urine

For urine samples, a simple dilution and filtration method is sufficient.[1]

Materials:

Human urine samples



- Vilanterol certified reference standard
- Internal Standard (IS) working solution
- Deionized water (HPLC grade)
- Orthophosphoric acid
- Microcentrifuge tubes (1.5 mL)
- Syringe filters (0.45 μm)
- HPLC vials

Protocol:

- Collect urine samples and store them at -20°C until analysis.[1]
- Thaw urine samples at room temperature.
- Spike 1 mL of urine with the internal standard.
- Dilute the spiked urine sample with deionized water adjusted to pH 5.00 with orthophosphoric acid.[1]
- Vortex the sample for 5 minutes.[1]
- Filter the sample through a 0.45 μm syringe filter into an HPLC vial.[1]
- Inject an aliquot of the filtrate into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for individual instruments.

Liquid Chromatography (UPLC) Conditions:



Parameter	Condition	
Column	Hypersil gold C18 (2.1 i.d. \times 100 mm, 2.2 μ m particle size) or equivalent	
Mobile Phase A	Deionized water	
Mobile Phase B	Methanol	
Gradient	90:10 (Mobile Phase B: Mobile Phase A)	
Flow Rate	0.4 mL/min	
Injection Volume	10 μL	
Column Temperature	40°C	
Run Time	Approximately 5 minutes	

Mass Spectrometry (MS/MS) Conditions:

Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Precursor Ion (m/z)	486.2 and 488.2 (due to chlorine isotopes)[1]	
Product Ions (m/z)	To be optimized, potential fragments include those related to the ether linkage and the aromatic rings. Based on fragmentation data, ions around m/z 182 and 363 could be investigated.[1]	
Collision Energy (eV)	To be optimized for each transition.	
Dwell Time	100 ms	
Ion Source Temp.	500°C	
Capillary Voltage	3.5 kV	

Quantitative Data Summary



The following tables summarize the validation parameters reported for the UPLC-MS analysis of vilanterol in human urine.[1]

Table 1: Calibration Curve and Linearity

Parameter	Value
Linearity Range	1.00 to 100.00 μg/mL[1]
Regression Equation	Not explicitly stated in the source
Correlation Coefficient (r²)	>0.99[1]

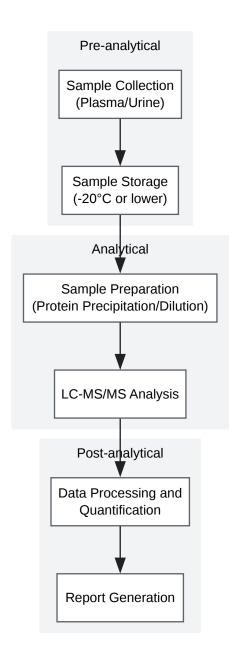
Table 2: Accuracy and Precision

Concentration Level	Accuracy (% Recovery)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Low QC	99.45 - 100.02%[<mark>1</mark>]	0.041 - 0.345%[1]	0.391 - 0.694%[1]
Mid QC	99.45 - 100.02%[1]	0.041 - 0.345%[1]	0.391 - 0.694%[1]
High QC	99.45 - 100.02%[1]	0.041 - 0.345%[1]	0.391 - 0.694%[1]

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of **vilanterol trifenatate** in biological samples is depicted below.





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Caption: LC-MS/MS analysis workflow for Vilanterol. (Within 100 characters)

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of **vilanterol trifenatate** in biological samples using LC-MS/MS. The detailed protocols for sample preparation and the specified instrumental conditions offer a robust starting point for method development and validation. The presented workflow and quantitative data summaries



serve as valuable resources for researchers and scientists in the field of drug development and bioanalysis.

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References

- 1. Stability-indicating UPLC assay coupled with mass spectrometry for the analysis of vilanterol degradation products in human urine - PMC [pmc.ncbi.nlm.nih.gov]
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